N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is a compound that features a benzimidazole moiety linked to a naphthamide group. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties . The naphthamide group adds further complexity and potential for interaction with biological targets.
Mechanism of Action
Target of Action
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide, also known as N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE, is a benzimidazole derivative . Benzimidazole derivatives have been reported to interact with a variety of targets, including proteins and enzymes . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activity .
Result of Action
Benzimidazole derivatives are known to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 2-(1H-benzo[d]imidazol-2-yl)phenylamine
- N-(1H-benzo[d]imidazol-2-yl)benzamide
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is unique due to the presence of both benzimidazole and naphthamide groups.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)23-26-21-7-3-4-8-22(21)27-23/h1-15H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIAQRGKACFXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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